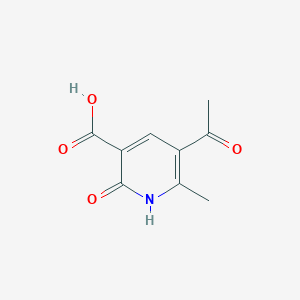

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, commonly referred to as 5-AMPCA, is a compound that has recently been identified as a promising therapeutic agent for a variety of medical conditions. 5-AMPCA is a small molecule that is structurally similar to pyridine, a well known heterocyclic aromatic compound. 5-AMPCA is a derivative of pyridine and has been found to possess a variety of biological activities. This compound has a wide range of applications in the medical field, ranging from cancer treatment to neurological disorders.

Applications De Recherche Scientifique

Synthesis and Characterization

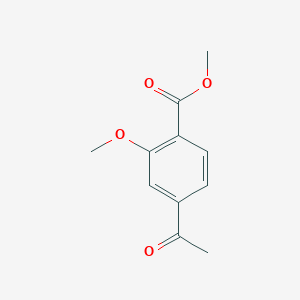

General Approach for Synthesis : Kumar et al. (2013) described a versatile synthesis method for highly functionalized 6-oxo-1,6-dihydropyridines, showcasing a route that could potentially include structures similar to 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, indicating its importance in synthetic chemistry Kumar et al., 2013.

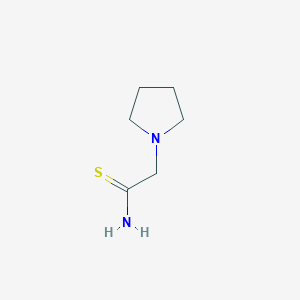

Novel Compounds with Biological Activities : Wanare (2022) discussed the synthesis and evaluation of novel thiopyrimidine-glucuronide compounds showing promising biological activities. While the compound is not directly mentioned, the synthetic approach could be relevant for derivatives of this compound Wanare, 2022.

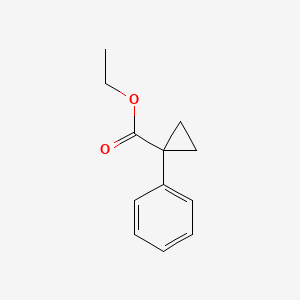

Synthesis of Pyrido and Thieno Derivatives : Bakhite et al. (2005) elaborated on the synthesis of novel pyrido and thieno derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, providing insights into complex synthetic routes that might include or relate to the target compound Bakhite et al., 2005.

Antiradical Activity

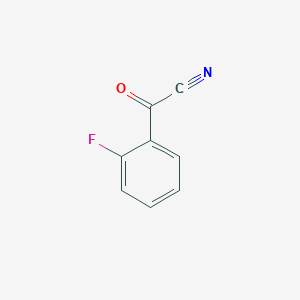

- Synthesis and Antiradical Activity : Tirzite et al. (2002) synthesized novel 5-acetyl-2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic acid nitriles, demonstrating significant antiradical activity among synthesized compounds. This suggests the potential for the target compound or its derivatives in antioxidant applications Tirzite et al., 2002.

Advanced Synthesis Techniques

- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, a method that could be adaptable to synthesize derivatives of this compound, showcasing the compound's relevance in developing novel synthetic methodologies Bacchi et al., 2005.

Orientations Futures

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Thus, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propriétés

IUPAC Name |

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMSJUGKUGGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60530550 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88302-06-1 | |

| Record name | 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60530550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)